molecular formula C17H13ClN2O3S2 B5108904 2-{(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide

2-{(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide

Cat. No.: B5108904
M. Wt: 392.9 g/mol
InChI Key: OPQUHWNAMXBBLG-JYRVWZFOSA-N
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Description

2-{(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorothiophene moiety, and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a thiourea derivative with a halogenated acetic acid derivative under basic conditions to form the thiazolidinone ring.

    Introduction of the Chlorothiophene Moiety: The chlorothiophene moiety is introduced through a condensation reaction with an appropriate aldehyde or ketone.

    Formation of the Acetamide Group: The final step involves the reaction of the intermediate compound with 3-methylaniline to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the chlorothiophene moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups of the thiazolidinone ring.

    Substitution: The compound can undergo substitution reactions, especially at the chlorothiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction can result in the formation of alcohols or amines.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

2-{(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide
  • 2-{(5Z)-5-[(5-methylthiophen-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide

Uniqueness

The unique structural features of 2-{(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide, such as the presence of the chlorothiophene moiety and the specific configuration of the thiazolidinone ring, contribute to its distinct chemical and biological properties

Properties

IUPAC Name

2-[(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S2/c1-10-3-2-4-11(7-10)19-15(21)9-20-16(22)13(25-17(20)23)8-12-5-6-14(18)24-12/h2-8H,9H2,1H3,(H,19,21)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQUHWNAMXBBLG-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(S3)Cl)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=C(S3)Cl)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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